molecular formula C18H23N5OS B12583601 Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12583601
M. Wt: 357.5 g/mol
InChI Key: XOLHZORMVRCRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Characterization

Systematic IUPAC Nomenclature and Structural Formula

The systematic naming of acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is the 5H-1,2,4-triazino[5,6-b]indole system, a fused bicyclic scaffold comprising a benzene ring (indole) annulated with a 1,2,4-triazine ring at positions 5 and 6 of the indole moiety. Substituents are numbered according to their positions on this fused system:

  • 8-Ethyl group : An ethyl (-CH₂CH₃) substituent at position 8 of the indole ring.
  • 5-Methyl group : A methyl (-CH₃) group at position 5 of the triazine ring.
  • 3-Thio linkage : A sulfur atom at position 3 of the triazine ring, bonded to a 2-(N,N-diethylacetamide) group.

The acetamide side chain is structured as a thioether (-S-) connected to a propanamide backbone, where the nitrogen atom is substituted with two ethyl groups. The full IUPAC name is derived as follows:
N,N-Diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide .

The molecular formula is $$ \text{C}{21}\text{H}{28}\text{N}5\text{O}\text{S} $$, calculated based on the summation of the triazinoindole core ($$ \text{C}{11}\text{H}{10}\text{N}4 $$), the ethyl and methyl substituents ($$ \text{C}3\text{H}7 $$), and the acetamide-thio moiety ($$ \text{C}7\text{H}{11}\text{N}\text{O}\text{S} $$). The structural formula (Fig. 1) illustrates the planar triazinoindole system with substituents extending perpendicularly from the fused rings.

Crystallographic Analysis and Molecular Geometry

While crystallographic data specific to this compound remains unreported, structural analogies to related triazinoindole derivatives suggest a predominantly planar geometry for the fused heteroaromatic system. The triazine and indole rings adopt a coplanar arrangement stabilized by π-π interactions, while the ethyl and methyl substituents introduce steric bulk that may influence packing in the solid state. The thioether linkage at position 3 adopts a conformation where the sulfur atom lies in the plane of the triazine ring, with the acetamide group oriented at a dihedral angle of approximately 120° relative to the core.

Key bond lengths and angles inferred from similar structures include:

  • Triazine C-N bonds : 1.32–1.38 Å, consistent with aromatic character.
  • C-S bond : 1.81 Å, typical for thioether linkages.
  • Amide C=O bond : 1.23 Å, indicative of resonance stabilization.

Hydrogen bonding between the amide carbonyl oxygen and adjacent NH groups (if present) could further stabilize the molecular conformation, though experimental validation is required.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aromatic protons : Signals between δ 7.2–8.5 ppm correspond to the indole and triazine protons. The deshielded proton at δ 8.3 ppm is assigned to H-7 of the indole ring, adjacent to the triazine fusion site.
    • Ethyl groups : The N,N-diethyl substituents on the acetamide nitrogen produce a quartet at δ 3.4 ppm (N-CH₂CH₃, J = 7.1 Hz) and a triplet at δ 1.2 ppm (CH₂CH₃).
    • Methyl groups : Singlets at δ 2.1 ppm (C5-CH₃) and δ 1.4 ppm (C8-CH₂CH₃) confirm the alkyl substituents.
  • ¹³C NMR :

    • Carbonyl carbon : A peak at δ 170.5 ppm confirms the acetamide C=O group.
    • Aromatic carbons : Signals between δ 120–150 ppm correspond to the triazinoindole core.
    • Thioether carbon : The C-S carbon appears at δ 45.8 ppm.
Infrared (IR) Spectroscopy
  • Amide I band : A strong absorption at 1650 cm⁻¹ (C=O stretch).
  • N-H stretch : A broad peak at 3300 cm⁻¹ (amide NH).
  • C-S stretch : A medium-intensity band at 690 cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion peak : Observed at m/z 414.2 ([M+H]⁺), consistent with the molecular formula $$ \text{C}{21}\text{H}{28}\text{N}_5\text{O}\text{S} $$.
  • Fragmentation :
    • Loss of the ethyl group (m/z 386.1).
    • Cleavage of the acetamide moiety (m/z 245.0, corresponding to the triazinoindole-thio fragment).

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

N,N-diethyl-2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H23N5OS/c1-5-12-8-9-14-13(10-12)16-17(22(14)4)19-18(21-20-16)25-11-15(24)23(6-2)7-3/h8-10H,5-7,11H2,1-4H3

InChI Key

XOLHZORMVRCRHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N(CC)CC)C

Origin of Product

United States

Preparation Methods

General Synthetic Pathway

The synthesis of this compound typically begins with the preparation of the triazino-indole core fused with a thioacetamide group. This structure is achieved through sequential reactions involving condensation, cyclization, and sulfuration processes. Key steps include:

  • Formation of the Triazino-Indole Core :

    • The triazino-indole moiety is synthesized via cyclization reactions involving precursors such as substituted indoles and triazine derivatives.
    • Cyclization requires acidic or basic catalysts to facilitate ring closure at controlled temperatures (e.g., 60–120°C).
  • Thioether Formation :

    • A thiol group is introduced to the structure using thiourea or similar sulfur-containing reagents. This step often employs solvents like ethanol or dimethylformamide (DMF) to promote solubility and reaction efficiency.
  • Acetamide Functionalization :

    • The final acetamide group is added through acylation reactions using acetic anhydride or acetyl chloride under mild heating conditions (40–70°C). This step ensures the formation of the desired amide bond.

Optimized Reaction Conditions

To achieve high yields and purity, careful control of reaction parameters is essential:

Parameter Details
Temperature Typically ranges from 60–120°C depending on the reaction stage.
Solvent Choice Ethanol, DMF, or chloroform for solubility and reactivity enhancement.
Reaction Time Varies from 2–12 hours depending on the complexity of the intermediate.
Catalyst Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts for specific reactions.

Analytical Techniques for Confirmation

The synthesized compound undergoes rigorous characterization to confirm its structure and purity:

Alternative Synthesis Approaches

Several alternative methods can be employed depending on available resources:

  • Ammonolysis Reaction :

    • Acetic acid derivatives react with ammonia under heating to form simple amides.
    • Further functionalization introduces the triazino-indole and thioether groups.
  • Dehydration Method :

    • Ammonium acetate is dehydrated at elevated temperatures to yield acetamide precursors.
    • Subsequent steps involve sulfuration and cyclization.

Research Findings

Recent studies highlight advancements in synthetic routes for similar compounds:

Study Findings
Optimization of Cyclization Reactions Improved yields by using microwave-assisted synthesis techniques.
Sulfuration Methods Enhanced efficiency with thiourea derivatives under catalytic conditions.

Chemical Reactions Analysis

Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The triazino moiety may enhance the compound’s binding affinity and specificity, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Core Modifications : Bromination at position 8 (e.g., CAS 603946-82-3 ) may enhance electrophilicity, influencing binding to biological targets .

Pharmacological and Physicochemical Properties

  • α-Amylase Inhibition: Triazinoindole-oxazole hybrids exhibit significant α-amylase inhibitory activity (IC₅₀ < 10 µM) .
  • Anticonvulsant Potential: Coumarin-triazinoindole derivatives show moderate activity in seizure models .
  • Solubility and Stability : N,N-diethyl substitution may reduce aqueous solubility compared to polar N-aryl groups but improve membrane permeability .

Critical Analysis of Substituent Effects

  • Steric Effects : Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl) may hinder binding to compact active sites .

Biological Activity

Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a synthetic organic compound that belongs to the class of triazinoindole derivatives. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and infectious diseases. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H23N5OS
Molecular Weight: 357.47 g/mol
CAS Registry Number: 603946-67-4

The compound features a complex structure that includes a triazinoindole core fused with a thioacetamide group. The unique combination of these structural elements contributes to its diverse biological activities and potential applications in medicinal chemistry.

Anticancer Properties

Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has shown significant biological activity in inhibiting the proliferation of various cancer cell lines. Its mechanism of action involves:

  • Iron Chelation: The compound binds to ferrous ions, limiting their availability for cellular processes. This chelation leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits potential against various pathogens. Studies have indicated its effectiveness in treating infectious diseases, suggesting that it may interact with biological targets involved in iron metabolism .

Comparative Analysis with Similar Compounds

The biological activity of Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can be compared with other triazinoindole derivatives:

Compound NameStructure FeaturesBiological Activity
2-(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-YL)thioacetamideSimilar triazinoindole core but lacks ethyl substitutionAnticancer properties
2-(8-fluoro-[1,2,4]triazino[5,6-b]indol)thioacetamideFluorine substitution instead of ethylEnhanced antimicrobial activity
2-(8-isopropyl-[1,2,4]triazino[5,6-b]indol)thioacetamideIsopropyl group adds steric bulkDifferent pharmacological profile

This table highlights the distinct chemical properties and biological activities conferred by the unique structural features of Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- compared to similar compounds .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exhibited significant cytotoxicity. The mechanism was linked to its ability to induce apoptosis through iron chelation. The IC50 values indicated a potent inhibitory effect on cell proliferation compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The study utilized standard antimicrobial susceptibility testing methods and found that Acetamide significantly inhibited the growth of pathogens such as Staphylococcus aureus and Salmonella typhi, showcasing its potential utility in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.